molecular formula C20H26N2O4S2 B5233561 N-(3-METHOXYPROPYL)-2-[N-(4-METHYLPHENYL)4-(METHYLSULFANYL)BENZENESULFONAMIDO]ACETAMIDE CAS No. 5707-70-0

N-(3-METHOXYPROPYL)-2-[N-(4-METHYLPHENYL)4-(METHYLSULFANYL)BENZENESULFONAMIDO]ACETAMIDE

Cat. No.: B5233561
CAS No.: 5707-70-0
M. Wt: 422.6 g/mol
InChI Key: UZGWPVUYZDTLQM-UHFFFAOYSA-N
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Description

N-(3-METHOXYPROPYL)-2-[N-(4-METHYLPHENYL)4-(METHYLSULFANYL)BENZENESULFONAMIDO]ACETAMIDE is a complex organic compound characterized by its unique molecular structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-METHOXYPROPYL)-2-[N-(4-METHYLPHENYL)4-(METHYLSULFANYL)BENZENESULFONAMIDO]ACETAMIDE typically involves multiple steps, including the formation of intermediate compounds. The process often begins with the preparation of the sulfonamide and acetamide precursors, followed by their coupling under controlled conditions. Common reagents used in these reactions include sulfonyl chlorides, amines, and acylating agents. The reaction conditions, such as temperature, solvent, and pH, are carefully optimized to ensure high yield and purity of the final product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of advanced technologies, such as microreactors, can enhance the efficiency and scalability of the synthesis. These methods allow for precise control over reaction parameters, leading to consistent product quality and reduced production costs .

Chemical Reactions Analysis

Types of Reactions

N-(3-METHOXYPROPYL)-2-[N-(4-METHYLPHENYL)4-(METHYLSULFANYL)BENZENESULFONAMIDO]ACETAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and catalyst, are tailored to achieve the desired transformation with high selectivity and yield .

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway and conditions. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can lead to a variety of functionalized derivatives .

Scientific Research Applications

N-(3-METHOXYPROPYL)-2-[N-(4-METHYLPHENYL)4-(METHYLSULFANYL)BENZENESULFONAMIDO]ACETAMIDE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(3-METHOXYPROPYL)-2-[N-(4-METHYLPHENYL)4-(METHYLSULFANYL)BENZENESULFONAMIDO]ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to N-(3-METHOXYPROPYL)-2-[N-(4-METHYLPHENYL)4-(METHYLSULFANYL)BENZENESULFONAMIDO]ACETAMIDE include:

Uniqueness

What sets this compound apart from similar compounds is its unique combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

N-(3-methoxypropyl)-2-(4-methyl-N-(4-methylsulfanylphenyl)sulfonylanilino)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N2O4S2/c1-16-5-7-17(8-6-16)22(15-20(23)21-13-4-14-26-2)28(24,25)19-11-9-18(27-3)10-12-19/h5-12H,4,13-15H2,1-3H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZGWPVUYZDTLQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N(CC(=O)NCCCOC)S(=O)(=O)C2=CC=C(C=C2)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90367351
Record name ZINC02923442
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90367351
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

422.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5707-70-0
Record name ZINC02923442
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90367351
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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